2-(Bromomethyl)-1H-imidazole hydrobromide chemical properties
2-(Bromomethyl)-1H-imidazole hydrobromide chemical properties
An In-Depth Technical Guide to 2-(Bromomethyl)-1H-imidazole hydrobromide: Properties, Synthesis, and Applications
Introduction
2-(Bromomethyl)-1H-imidazole hydrobromide is a heterocyclic organic compound of significant interest to researchers in synthetic chemistry and drug development. As a bifunctional molecule, it possesses both the versatile imidazole core and a highly reactive bromomethyl group. The imidazole moiety is a ubiquitous pharmacophore found in numerous naturally occurring products and synthetic bioactive molecules, valued for its ability to participate in hydrogen bonding and act as an isostere for other functional groups.[1] The presence of the bromomethyl group makes this compound a potent alkylating agent, serving as a critical building block for introducing the imidazole scaffold into more complex molecular architectures.[2][3]
This guide provides a comprehensive technical overview of 2-(Bromomethyl)-1H-imidazole hydrobromide, detailing its chemical properties, synthesis, reactivity, and key applications. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its handling and utility.
Physicochemical Properties
2-(Bromomethyl)-1H-imidazole hydrobromide is typically supplied as a solid.[4] The hydrobromide salt form enhances the compound's stability and often improves its solubility in polar solvents compared to the freebase, which is a crucial consideration for its use in various reaction media.[2]
| Property | Value | Source(s) |
| CAS Number | 2939-05-1 | [4][5] |
| Molecular Formula | C₄H₆Br₂N₂ | [4][5] |
| Molecular Weight | 241.91 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Common Purity | 95% - 97+% | [4][5] |
| Synonym | 2-(Bromomethyl)imidazole hydrobromide | [5] |
Synthesis and Mechanistic Rationale
The synthesis of 2-(halomethyl)imidazole derivatives is a fundamental process for accessing this class of reagents. A common and illustrative method involves the radical bromination of a methyl-substituted imidazole precursor, followed by salt formation with hydrobromic acid. This approach leverages the relative stability of the benzylic-like radical intermediate formed at the methyl group adjacent to the imidazole ring.
General Synthetic Protocol
A representative synthesis involves the following steps, adapted from procedures for analogous compounds:[2]
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Initiation: A solution of 2-methyl-1H-imidazole in a suitable non-polar solvent (e.g., carbon tetrachloride or chloroform) is prepared in a reaction vessel equipped with a reflux condenser and a light source (e.g., a UV lamp or a high-wattage visible light bulb).
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Radical Bromination: A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the mixture. N-Bromosuccinimide (NBS) is then added portion-wise while the mixture is heated to reflux and irradiated. The use of NBS is critical as it provides a low, constant concentration of bromine radicals, which favors the desired allylic/benzylic-type bromination over addition reactions to the imidazole ring.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The solvent is then removed under reduced pressure.
-
Salt Formation: The crude 2-(bromomethyl)-1H-imidazole freebase is dissolved in a suitable solvent like diethyl ether or dichloromethane. A solution of hydrobromic acid (HBr) in a compatible solvent (e.g., acetic acid or an ethereal solution) is added dropwise.
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Isolation and Purification: The resulting precipitate, 2-(Bromomethyl)-1H-imidazole hydrobromide, is collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum to yield the final product.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2-(Bromomethyl)-1H-imidazole hydrobromide.
Reactivity and Chemical Applications
The primary utility of 2-(Bromomethyl)-1H-imidazole hydrobromide stems from the high reactivity of its bromomethyl group. The bromine atom is an excellent leaving group, making the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[2] This reactivity is the cornerstone of its application as a versatile synthetic intermediate.
Nucleophilic Substitution Reactions
The compound readily undergoes S_N2 reactions with various nucleophiles. This allows for the covalent attachment of the imidazole-2-methyl scaffold to other molecules.[2]
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N-Alkylation: Reaction with primary or secondary amines yields 2-(aminomethyl)-1H-imidazole derivatives. This is a common strategy in medicinal chemistry for linking the imidazole core to other pharmacophores.
-
O-Alkylation: Alkoxides or phenoxides react to form 2-(alkoxymethyl)- or 2-(aryloxymethyl)-1H-imidazoles, respectively.
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S-Alkylation: Thiols and thiophenols are potent nucleophiles that react efficiently to produce 2-(thiomethyl)-1H-imidazole derivatives.
The mechanism involves the nucleophile attacking the electrophilic carbon of the bromomethyl group, displacing the bromide ion. The hydrobromide salt form does not inhibit this reactivity and can often be used directly, sometimes requiring a base to neutralize the HBr and deprotonate the nucleophile.
Reactivity Pathway Diagram
Caption: Nucleophilic substitution pathways of 2-(Bromomethyl)-1H-imidazole hydrobromide.
Applications in Drug Development and Research
The imidazole nucleus is a privileged structure in medicinal chemistry, appearing in drugs with a vast range of therapeutic effects, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][6] 2-(Bromomethyl)-1H-imidazole hydrobromide serves as a key starting material for the synthesis of novel imidazole-containing drug candidates.[2][3]
-
Antifungal and Antibacterial Agents: Its ability to alkylate biological nucleophiles, such as cysteine or histidine residues in enzymes, is a mechanism exploited in the design of antimicrobial agents.[2] The imidazole core itself is central to the activity of many antifungal drugs (e.g., azoles).[7]
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Enzyme Inhibitors: The compound can be used to synthesize targeted covalent inhibitors by linking the reactive bromomethyl group to a ligand that directs it to the active site of a specific enzyme.
-
Materials Science: Imidazole derivatives are used to create N-heterocyclic carbene (NHC) ligands for catalysis and to build anion receptor frameworks.[8]
Safety and Handling
As a reactive alkylating agent, 2-(Bromomethyl)-1H-imidazole hydrobromide must be handled with care.
-
Hazards: The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9][10][11]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn at all times.[11][12][13] All manipulations should be performed in a well-ventilated fume hood.[10][13]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10][13]
Conclusion
2-(Bromomethyl)-1H-imidazole hydrobromide is a valuable and highly reactive building block in organic synthesis. Its utility is defined by the electrophilic nature of the bromomethyl group, which allows for straightforward derivatization via nucleophilic substitution. This reactivity, combined with the proven biological significance of the imidazole scaffold, establishes the compound as a cornerstone reagent for researchers in medicinal chemistry and materials science, enabling the exploration of novel chemical space and the development of new functional molecules.
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